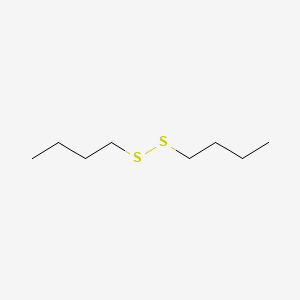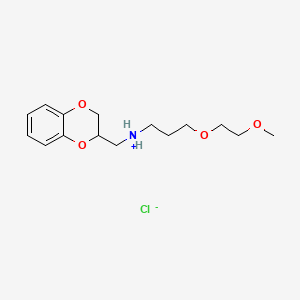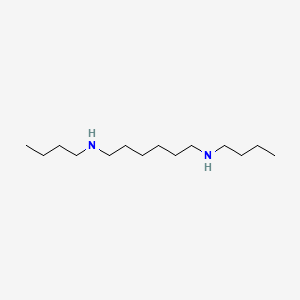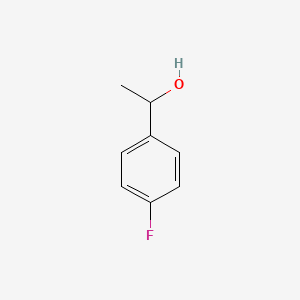
1-(4-Fluorophenyl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)ethanol involves various chemical reactions, including the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. This process can be catalyzed by Daucus carota cells, yielding (S)-(–)-1-(4-Fluorophenyl)ethanol with high enantiomeric excess. Additionally, biotransformation methods have been developed for the synthesis of enantiomerically pure forms of related compounds, demonstrating the versatility of biological systems in synthesizing complex molecules (Percino et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)ethanol has been elucidated through X-ray crystallography, revealing its crystalline form and intermolecular interactions. The structure is characterized by the presence of a fluorophenyl group attached to an ethanol moiety, which can form hydrogen bonds contributing to its stability in the crystalline state. Such detailed structural insights are crucial for understanding the compound's chemical behavior and reactivity (Ciavardini et al., 2013).
Chemical Reactions and Properties
1-(4-Fluorophenyl)ethanol participates in various chemical reactions, including condensation reactions to form dehydration compounds. These reactions are influenced by the presence of the fluorine atom, which affects the electron density of the molecule and its reactivity. The compound's ability to undergo different chemical transformations makes it a valuable intermediate in organic synthesis (Maity et al., 2011).
Physical Properties Analysis
The physical properties of 1-(4-Fluorophenyl)ethanol, such as melting point and solubility, are influenced by its molecular structure and intermolecular interactions. The fluorine atom contributes to the compound's polarity, affecting its solubility in various solvents and its phase behavior. Understanding these properties is essential for designing processes involving this compound (Speranza et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(4-Fluorophenyl)ethanol, such as reactivity and stability, are significantly affected by the fluorine substitution. Fluorine's electronegativity and its effects on the aromatic ring's electron density influence the compound's reactivity patterns, including its ability to participate in hydrogen bonding and its reactivity towards electrophilic and nucleophilic agents. These properties are crucial for its applications in chemical synthesis and pharmaceutical development (Najiya et al., 2014).
Aplicaciones Científicas De Investigación
Application 1: Enantioselective Biocatalytic Reduction
- Scientific Field : Biochemistry and Organic Chemistry .
- Summary of the Application : 1-(4-Fluorophenyl)ethanol is used in the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone . This compound is an intermediate in the synthesis of an antagonist of the CCR5 chemokine receptor, which can be protective against HIV infection . It can also be used to evaluate the role of substituents in the chiral recognition in molecular complexes .
- Methods of Application or Experimental Procedures : The reduction of 1-(4-fluorophenyl)ethanone is catalyzed by P. crispum cells . The reaction takes place in an aqueous medium at a temperature of 23–27°C . The bioreduction of 1-(4-fluorophenyl)ethanone in the presence of ethanol, isopropanol (1‒5%), or of an equimolar amount of glucose as an exogenous reducing agent mainly leads to the formation of an S-alcohol with moderate yields and optical purities .
- Results or Outcomes : The enantioselective reduction of 1-(4-fluorophenyl)ethanone in the presence of P. crispum cells leads to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol in a 46% yield (90% ee) after 48 hours .
Application 2: Synthesis of 1-fluoro-4-(2-iodoethyl)benzene
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-(4-Fluorophenyl)ethanol is used to prepare 1-fluoro-4-(2-iodoethyl)benzene .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 3: Isolation from Thevetia peruviana
- Scientific Field : Phytochemistry .
- Summary of the Application : 4-Fluoro-α-methylbenzyl alcohol, which is structurally similar to 1-(4-Fluorophenyl)ethanol, was isolated as a phytocomponent in the methanolic extracts of the whole plant of Thevetia peruviana .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 4: Production of ®-1-[4-(trifluoromethyl)phenyl]ethanol
- Scientific Field : Biocatalysis .
- Summary of the Application : 1-(4-Fluorophenyl)ethanol is used in the production of ®-1-[4-(trifluoromethyl)phenyl]ethanol by recombinant E. coli cells .
- Methods of Application or Experimental Procedures : Several polar organic solvents were tried and added into the reaction buffer at a volume fraction of 5% to improve the catalytic efficiency .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 5: Synthesis of Brivanib
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : ®-1-[4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy]-propan-2-ol (®-MPO) is an important precursor for the synthesis of brivanib, a drug used for the treatment of various types of cancer . 1-(4-Fluorophenyl)ethanol is used in the synthesis of this compound .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Safety measures for handling 1-(4-Fluorophenyl)ethanol include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The future directions for the study of 1-(4-Fluorophenyl)ethanol include optimizing the conditions for the biotransformation of 1-(4-fluorophenyl)ethanone in a reaction medium containing exogenous reducing agents . This could lead to the formation of an S-alcohol with moderate yields and optical purities .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)ethanol | |
CAS RN |
403-41-8 | |
| Record name | 1-(4-Fluorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 403-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluoro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

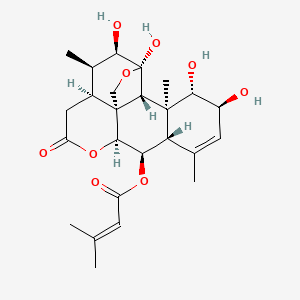
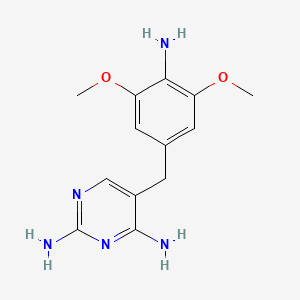
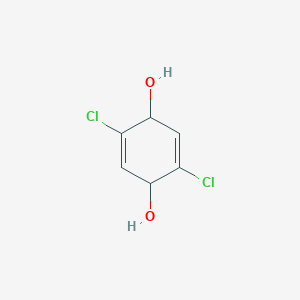
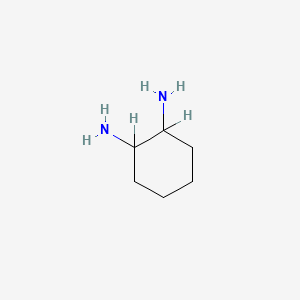
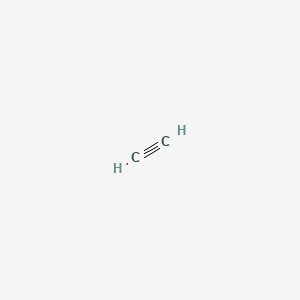
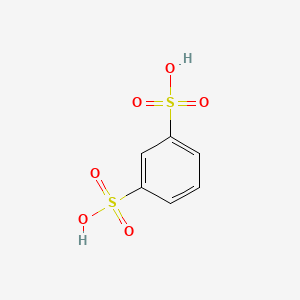
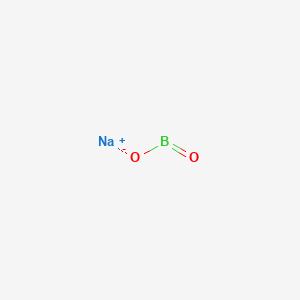
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1199294.png)
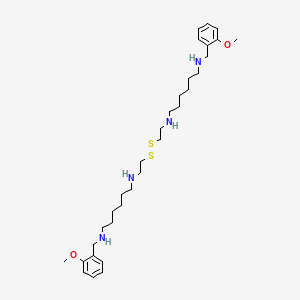
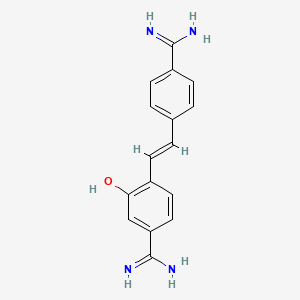
![Naphtho[2,1-b]furan](/img/structure/B1199300.png)
